血栓烷 B2-d4

描述

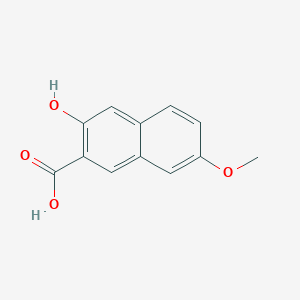

Thromboxane B2-d4 is a deuterated form of thromboxane B2, which is a stable, biologically inactive metabolite of thromboxane A2. Thromboxane A2 is a chemically unstable lipid mediator involved in various physiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . Thromboxane B2-d4 is primarily used as an internal standard for the quantification of thromboxane B2 in various analytical applications .

科学研究应用

Thromboxane B2-d4 is widely used in scientific research due to its role as an internal standard for the quantification of thromboxane B2. Its applications include:

Chemistry: Used in mass spectrometry and other analytical techniques to accurately measure thromboxane B2 levels.

Biology: Helps in studying the biosynthesis and metabolism of thromboxane A2 and its role in various biological processes.

Medicine: Used in clinical research to investigate the role of thromboxane A2 in diseases such as cardiovascular disorders, inflammation, and cancer.

Industry: Employed in the development of pharmaceuticals and other products targeting thromboxane pathways

作用机制

Target of Action

Thromboxane B2-d4 (TXB2-d4) is an inactive metabolite of Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . In human platelets, TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . Therefore, the primary targets of TXB2-d4’s precursor, TXA2, are platelets .

Mode of Action

TXA2 is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via cyclooxygenase (COX)-1 and released by activated platelets . It stimulates activation of new platelets and increases platelet aggregation .

Biochemical Pathways

The synthesis of TXA2, the active precursor of TXB2-d4, occurs via the COX-1 pathway in human platelets . This pathway involves the conversion of arachidonic acid to TXA2. TXA2 is then spontaneously hydrolyzed to TXB2 . TXA2 is involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Pharmacokinetics

TXB2-d4, being an inactive metabolite of TXA2, is almost completely cleared in the urine . The assessment of platelet TXA2 biosynthesis can be performed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites, a non-invasive index of platelet activation .

Result of Action

The action of TXB2-d4’s precursor, TXA2, results in platelet activation and aggregation . This leads to several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Action Environment

The action of TXB2-d4’s precursor, TXA2, can be influenced by various environmental factors. For instance, the use of aspirin, which inhibits the COX-1 enzyme (the source of TXA2 in platelets), can affect the synthesis of TXA2 . Furthermore, the measurement of TXB2 may be a potential biomarker of vascular disease risk in patients treated with aspirin .

生化分析

Biochemical Properties

Thromboxane B2-d4 is involved in several biochemical reactions. It is a major derivative of arachidonic acid via the cyclooxygenase (COX)-1 pathway . It interacts with various enzymes and proteins, particularly COX-1, which plays a crucial role in its biosynthesis .

Cellular Effects

Thromboxane B2-d4 itself does not directly influence cell function, as it is an inactive metabolite of Thromboxane A2 . Its precursor, Thromboxane A2, plays a significant role in promoting platelet aggregation, vasoconstriction, and proliferation .

Molecular Mechanism

The molecular mechanism of Thromboxane B2-d4 is closely tied to its precursor, Thromboxane A2. Thromboxane A2 is synthesized via the COX-1 pathway and released by activated platelets . Thromboxane B2-d4 is then formed from the non-enzymatic hydrolysis of Thromboxane A2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thromboxane B2-d4 can change over time. For instance, it has been observed that the synthesis and release of Thromboxane A2, from which Thromboxane B2-d4 is derived, can be time-dependent .

Metabolic Pathways

Thromboxane B2-d4 is involved in the metabolic pathway of Thromboxane A2. It is formed from the non-enzymatic hydrolysis of Thromboxane A2, which is synthesized via the COX-1 pathway .

Transport and Distribution

It is known that Thromboxane A2, the precursor of Thromboxane B2-d4, functions primarily as an autocrine or paracrine mediator in the tissues surrounding its site of production .

准备方法

The synthesis of thromboxane B2-d4 involves the incorporation of deuterium atoms into the thromboxane B2 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for thromboxane B2-d4 are not widely documented in the literature. it is known that the compound is available in high purity (≥99% deuterated forms) and is typically formulated as a solution in methyl acetate .

化学反应分析

Thromboxane B2-d4, like its non-deuterated counterpart, can undergo various chemical reactions. These include:

Oxidation: Thromboxane B2 can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert thromboxane B2 into other related compounds.

Substitution: Substitution reactions can occur at specific positions on the thromboxane B2 molecule.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

Thromboxane B2-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. Similar compounds include:

Thromboxane B2: The non-deuterated form, which is also a stable metabolite of thromboxane A2.

11-dehydro-thromboxane B2: Another metabolite of thromboxane A2, used as a biomarker for platelet activation.

2,3-dinor-thromboxane B2: A systemic metabolite of thromboxane A2, reflecting its secretion

Thromboxane B2-d4’s deuterated form provides enhanced stability and accuracy in quantification, making it a valuable tool in research and clinical studies.

属性

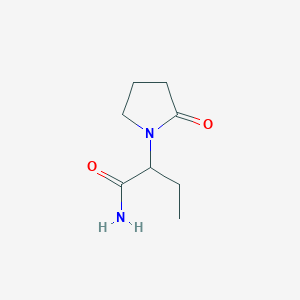

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNNGPBEPRNAR-LCGOHBJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(O[C@@H]1/C=C/[C@H](CCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that hyperoxia reduced 11-dehydro Thromboxane B2-d4 biosynthesis in fecal matter. What is the significance of this finding in the context of gut health?

A1: While the study highlights the reduction of 11-dehydro Thromboxane B2-d4 biosynthesis as a consequence of hyperoxia-induced gut dysbiosis [], it does not delve into the specific role of this compound in gut health. 11-dehydro Thromboxane B2-d4 is a metabolite of Thromboxane B2, a lipid mediator involved in various physiological processes, including platelet aggregation and inflammation. Further research is needed to elucidate the precise function of 11-dehydro Thromboxane B2-d4 in the gut and the implications of its reduction due to hyperoxia.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[a,l]pyrene](/img/structure/B127179.png)

![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)